molecular formula C17H12N4 B8353197 3-(2-Phenylamino-pyrimidin-4-yl)benzonitrile

3-(2-Phenylamino-pyrimidin-4-yl)benzonitrile

Cat. No.: B8353197
M. Wt: 272.30 g/mol
InChI Key: DODYTIHAVQXAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Phenylamino-pyrimidin-4-yl)benzonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a phenylamino group and a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylamino-pyrimidin-4-yl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :

    Esterification: Nicotinic acid is esterified to yield an ester intermediate.

    Oxidation: The ester intermediate is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form a pyridine N-oxide.

    Nucleophilic Substitution: The pyridine N-oxide undergoes nucleophilic substitution to introduce the phenylamino group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated synthesis to improve yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylamino-pyrimidin-4-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups on the pyrimidine ring .

Scientific Research Applications

3-(2-Phenylamino-pyrimidin-4-yl)benzonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Phenylamino-pyrimidin-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Phenylamino-pyrimidin-4-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit both protein kinases and collagen prolyl 4-hydroxylases makes it a versatile compound for various therapeutic applications .

Properties

Molecular Formula

C17H12N4

Molecular Weight

272.30 g/mol

IUPAC Name

3-(2-anilinopyrimidin-4-yl)benzonitrile

InChI

InChI=1S/C17H12N4/c18-12-13-5-4-6-14(11-13)16-9-10-19-17(21-16)20-15-7-2-1-3-8-15/h1-11H,(H,19,20,21)

InChI Key

DODYTIHAVQXAPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CC=CC(=C3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-(3-dimethylamino-acryloyl)-benzonitrile (30.4 g, 152 mmol) in acetonitrile (250 mL) was added a solution of phenylguanidine (21.0 g, 155 mmol) in acetonitrile (250 mL) and the mixture was heated at reflux for two hours. The solution was cooled and the resulting solid was filtered and washed with acetonitrile to afford the title compound.
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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